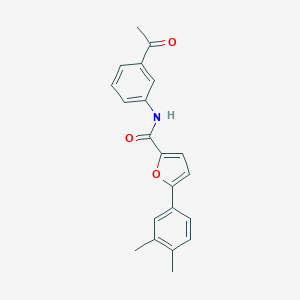
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide, also known as ML335, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In
Mecanismo De Acción
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide works by selectively inhibiting the enzyme PDE4, which is responsible for the degradation of cAMP. By inhibiting PDE4, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide increases intracellular levels of cAMP, which can have a variety of physiological effects. Increased cAMP levels can lead to the activation of protein kinase A (PKA), which can regulate various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide are largely dependent on the specific cell type and tissue being studied. In general, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to increase cAMP levels and activate PKA in various cell types, including immune cells, neurons, and cancer cells. This can lead to a variety of physiological effects, including reduced inflammation, enhanced neuronal survival and function, and inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its selectivity for PDE4, which reduces the potential for off-target effects. In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to be effective in various animal models of disease, which suggests that it has potential therapeutic applications in humans. However, one of the main limitations of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its relatively low potency compared to other PDE4 inhibitors. This can make it more difficult to achieve therapeutic doses in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. One area of research is the development of more potent PDE4 inhibitors based on the structure of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. This could lead to the development of more effective therapies for various diseases. Another area of research is the study of the specific signaling pathways that are activated by N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in different cell types. This could provide insights into the specific mechanisms by which N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide exerts its physiological effects. Finally, the potential use of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-morpholin-4-ylaniline. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base to yield N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, neurodegenerative disorders, and cancer. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to increase cAMP levels in the brain, which can enhance neuronal survival and function. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases.
Finally, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has also been studied for its potential anti-cancer properties. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the development of novel cancer therapies.
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-10-26-17-5-3-4-15(13-17)20(24)22-18-14-16(21)6-7-19(18)23-8-11-25-12-9-23/h3-7,13-14H,2,8-12H2,1H3,(H,22,24) |
Clave InChI |
RISUAJPEFVGLCK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
